molecular formula C9H9N3OS2 B458108 (E)-5-((1,5-dimethyl-1H-pyrazol-4-yl)methylene)-2-thioxothiazolidin-4-one CAS No. 515874-09-6

(E)-5-((1,5-dimethyl-1H-pyrazol-4-yl)methylene)-2-thioxothiazolidin-4-one

Cat. No.: B458108
CAS No.: 515874-09-6
M. Wt: 239.3g/mol
InChI Key: BIBQUTKJONFZJP-XVNBXDOJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(E)-5-((1,5-dimethyl-1H-pyrazol-4-yl)methylene)-2-thioxothiazolidin-4-one” is a chemical compound that belongs to the class of pyrazoles . Pyrazoles are known as versatile scaffolds in organic synthesis and medicinal chemistry, often used as starting materials for the preparation of more complex heterocyclic systems with relevance in the pharmaceutical field .


Synthesis Analysis

Pyrazoles, including “this compound”, are often used as precursors in the synthesis of condensed heterocyclic systems . They are largely explored as precursors in the synthesis of condensed heterocyclic systems, namely pyrazolo[1,5-a]pyrimidines .


Molecular Structure Analysis

Pyrazoles consist of two nitrogen atoms adjacent to three carbon atoms in a five-membered aromatic ring structure . The structure of pyrazoles can be represented in three tautomeric forms .


Chemical Reactions Analysis

Pyrazoles are interesting compounds from a structural viewpoint, mainly because they exhibit tautomerism . This phenomenon may influence their reactivity, with possible impact on the synthetic strategies where pyrazoles take part, as well as on the biological activities of targets bearing a pyrazole moiety .

Scientific Research Applications

Anticancer and Antiangiogenic Properties

(E)-5-((1,5-dimethyl-1H-pyrazol-4-yl)methylene)-2-thioxothiazolidin-4-one and its derivatives have been studied for their potential anticancer and antiangiogenic effects. One study synthesized a series of thioxothiazolidin-4-one derivatives and tested them against mouse Ehrlich Ascites Tumor (EAT), demonstrating significant reduction in tumor volume and cell number, and increased life span in EAT-bearing mice. These compounds also showed strong antiangiogenic effects, suppressing tumor-induced endothelial proliferation (Chandrappa et al., 2010).

Anti-Inflammatory Activity

Another research focused on the synthesis of novel N-(3-chloro-4-flurophenyl)-2-(5-((3-(4-hydroxy-2, 2-dimethyl-2,3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl) methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamides, exhibiting significant anti-inflammatory activities. Among the synthesized compounds, some showed notable effectiveness in anti-inflammatory assays (Sunder & Maleraju, 2013).

Inhibition of ADAMTS-5

A series of 5-((1H-pyrazol-4-yl)methylene)-2-thioxothiazolidin-4-one inhibitors of ADAMTS-5 (aggrecanase-2) were described, showing potential in inhibiting degradation of aggrecan, a major component of cartilage lost in osteoporosis. These compounds represent a new class of agents for treating diseases involving cartilage degradation, like osteoarthritis (Gilbert et al., 2007).

Antimicrobial Activity

The antimicrobial activity of pyrazole nucleus containing 2-thioxothiazolidin-4-one derivatives was also explored. Novel compounds synthesized from 3-(4-chlorophenyl)-2-thioxothiazolidin-4-one and 1-phenyl-3-(p-substituted phenyl)-1H-pyrazole-4-carbaldehyde showed varying degrees of antibacterial and antifungal activity, with some compounds being potent against specific strains of bacteria and fungi (B'Bhatt & Sharma, 2017).

Safety and Hazards

The safety data sheet for “(E)-5-((1,5-dimethyl-1H-pyrazol-4-yl)methylene)-2-thioxothiazolidin-4-one” was not found in the retrieved sources .

Future Directions

There is a strong need for more structural and chemical elucidations of pyrazoles, including “(E)-5-((1,5-dimethyl-1H-pyrazol-4-yl)methylene)-2-thioxothiazolidin-4-one”. Future efforts are required for the advancement of more precise chemistry based on pyrazoles .

Properties

IUPAC Name

(5E)-5-[(1,5-dimethylpyrazol-4-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3OS2/c1-5-6(4-10-12(5)2)3-7-8(13)11-9(14)15-7/h3-4H,1-2H3,(H,11,13,14)/b7-3+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIBQUTKJONFZJP-XVNBXDOJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1C)C=C2C(=O)NC(=S)S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=NN1C)/C=C/2\C(=O)NC(=S)S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(E)-5-((1,5-dimethyl-1H-pyrazol-4-yl)methylene)-2-thioxothiazolidin-4-one
Reactant of Route 2
Reactant of Route 2
(E)-5-((1,5-dimethyl-1H-pyrazol-4-yl)methylene)-2-thioxothiazolidin-4-one
Reactant of Route 3
(E)-5-((1,5-dimethyl-1H-pyrazol-4-yl)methylene)-2-thioxothiazolidin-4-one
Reactant of Route 4
Reactant of Route 4
(E)-5-((1,5-dimethyl-1H-pyrazol-4-yl)methylene)-2-thioxothiazolidin-4-one
Reactant of Route 5
Reactant of Route 5
(E)-5-((1,5-dimethyl-1H-pyrazol-4-yl)methylene)-2-thioxothiazolidin-4-one
Reactant of Route 6
(E)-5-((1,5-dimethyl-1H-pyrazol-4-yl)methylene)-2-thioxothiazolidin-4-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.